molecular formula C21H19ClO7 B4079746 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No. B4079746
M. Wt: 418.8 g/mol
InChI Key: YKHQGWCJWYJVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is a member of the coumarin family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to exert its biological activities by interacting with various targets in the cell. In the case of its anti-cancer activity, it has been suggested that it inhibits the activity of enzymes involved in cell proliferation and survival, leading to apoptosis. In the case of its anti-inflammatory activity, it has been suggested that it inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors such as NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate have been studied in various in vitro and in vivo models. In one study, it was found to inhibit the growth of human lung cancer cells by inducing apoptosis and inhibiting cell migration and invasion. In another study, it was found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in mouse macrophages. In addition, it has been shown to selectively detect copper ions in aqueous solutions with high sensitivity and selectivity.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate in lab experiments is its diverse biological activities, which make it a promising candidate for drug discovery and development. Another advantage is its ability to selectively detect metal ions, which can be useful in analytical chemistry applications. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate. One direction is to further investigate its anti-cancer and anti-inflammatory activities and elucidate its mechanism of action. Another direction is to explore its potential use as a fluorescent probe for detecting other metal ions. Additionally, future research could focus on improving its solubility in water to make it more suitable for use in aqueous solutions.

Scientific Research Applications

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has been studied for its potential use in various scientific fields. In the field of medicinal chemistry, this compound has shown promising anti-inflammatory and anti-cancer activities. In one study, it was found to inhibit the growth of human lung cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion. In another study, it was found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in mouse macrophages.
In addition to its potential medicinal uses, 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has also been studied for its potential use as a fluorescent probe for detecting metal ions. In one study, it was found to selectively detect copper ions in aqueous solutions with high sensitivity and selectivity.

properties

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO7/c1-5-11-8-19(23)28-15-10-16(14(22)9-13(11)15)29-21(24)12-6-17(25-2)20(27-4)18(7-12)26-3/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQGWCJWYJVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 5
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Reactant of Route 6
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

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